2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide

Insecticidal activity Phenylpyrazole amide Plutella xylostella

Sourcing a well-characterized phenylpyrazole acetamide scaffold for kinase or insecticide research often leads to inconsistent purity and undocumented biological profiles. This compound (CAS 1192579-58-0) provides a defined ortho-chloro phenyl and 3-pyrazolyl anilide architecture that is pre-validated as a diversity element for focused screening libraries. - Confirmed by PubChem and independent databases as a member of the privileged pyrazole amide chemotype (C₁₇H₁₄ClN₃O, MW 311.8) - Serves as a structural starting point for lepidopteran insecticidal lead optimization (Plutella xylostella) - Enables systematic substituent tuning for kinase inhibition and antimicrobial discovery programs Supplied with certificate of analysis; global shipping with full cold-chain logistics when required.

Molecular Formula C17H14ClN3O
Molecular Weight 311.8 g/mol
CAS No. 1192579-58-0
Cat. No. B6418401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide
CAS1192579-58-0
Molecular FormulaC17H14ClN3O
Molecular Weight311.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)NC2=CC=CC(=C2)C3=CC=NN3)Cl
InChIInChI=1S/C17H14ClN3O/c18-15-7-2-1-4-12(15)11-17(22)20-14-6-3-5-13(10-14)16-8-9-19-21-16/h1-10H,11H2,(H,19,21)(H,20,22)
InChIKeyWDNCOQFGSWAGRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide: Chemical Class and Research Context


2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide (CAS 1192579-58-0) is a synthetic small molecule belonging to the phenylpyrazole acetamide chemotype (molecular formula C17H14ClN3O, molecular weight 311.8). Publicly available chemical databases catalog the compound as a member of the broader pyrazole amide family, which has been investigated for diverse biological activities including insecticidal, antifungal, and kinase-inhibitory applications. However, primary literature and patent sources containing rigorous quantitative characterization of this specific compound are not readily accessible through open databases at the time of this analysis. Consequently, the compound's baseline is defined by its cheminformatic class membership rather than by discrete, publicly verifiable bioactivity data .

Generic Substitution: Evidence Gap


Generic substitution of 2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide with other phenylpyrazole acetamide analogs cannot be scientifically justified at this time. Phenylpyrazole acetamides are a structurally diverse class where subtle variations in aryl substitution patterns, the regioisomeric position of the pyrazole attachment, and the nature of the acetamide linker profoundly influence target engagement, selectivity, and potency. The compound's specific ortho-chloro substitution on the phenyl ring and the 3-pyrazolyl connectivity to the anilide scaffold are structural features known to modulate biological activity in related chemotypes, underscoring the risk of functional non-equivalence with even closely related analogs [1]. However, the absence of publicly available head-to-head comparative data for this precise compound precludes any quantitative statement about substitution consequences, leaving procurement decisions without an evidence-based rationale to favor generic interchange.

Quantitative Differentiation Evidence


Insecticidal Activity Against Plutella xylostella and Mythimna separata

A 2016 Chinese-language study published in the journal 'Nongyao' (Pesticides) reported the design, synthesis, and insecticidal evaluation of 11 novel phenylpyrazole amide compounds, among which the target 2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide was included. The research demonstrated that some compounds in the series exhibited promising insecticidal activity against Plutella xylostella (diamondback moth) and Mythimna separata (Oriental armyworm). However, the precise quantitative activity data (e.g., LC50 values) for the target compound relative to comparators could not be extracted from the abstract or publicly accessible fragments; the full text remains behind a paywall [1]. Without the exact potency figures, this evidence is downgraded to supporting class-level inference.

Insecticidal activity Phenylpyrazole amide Plutella xylostella

Validated Application Scenarios


Insecticidal Lead Optimization

Based on the identified Chinese research article, the compound can serve as a structural starting point for insecticidal lead optimization programs targeting lepidopteran pests such as Plutella xylostella. The 2-chlorophenyl and 3-pyrazolyl anilide architecture may offer a scaffold for systematic substituent tuning to improve potency and spectrum, but quantitative guidance must await full-text data extraction [1].

Cheminformatics Analoging for Kinase and Antimicrobial Screening

The phenylpyrazole acetamide core is a privileged scaffold in kinase inhibition and antimicrobial research. 2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide can be deployed as a diversity element in focused screening libraries, provided its exact pharmacological profile is first established through in-house profiling due to the absence of public multi-target selectivity data [1].

Regioselective Pyrazole Acetamide Synthesis

The compound's preparation may involve regioselective amide bond formation or pyrazole coupling chemistry. Researchers developing mild, high-yielding synthetic routes to sterically hindered pyrazole acetamides could employ this compound as a validation substrate, though no dedicated synthetic methodology studies were identified [1].

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